molecular formula C6H10O3S B13545610 2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid

2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid

Cat. No.: B13545610
M. Wt: 162.21 g/mol
InChI Key: LIOGSDUXRIFOOG-UHFFFAOYSA-N
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Description

2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid is an organic compound with the molecular formula C6H10O3S. It features a tetrahydrothiophene ring substituted with a hydroxyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid typically involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce esters or amides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid is unique due to its specific combination of a tetrahydrothiophene ring with a hydroxyl group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

2-(3-hydroxythiolan-3-yl)acetic acid

InChI

InChI=1S/C6H10O3S/c7-5(8)3-6(9)1-2-10-4-6/h9H,1-4H2,(H,7,8)

InChI Key

LIOGSDUXRIFOOG-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1(CC(=O)O)O

Origin of Product

United States

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